molecular formula C8H5BrF3NO2 B1412049 2-Bromo-5-(trifluoromethyl)pyridine-3-acetic acid CAS No. 1227595-59-6

2-Bromo-5-(trifluoromethyl)pyridine-3-acetic acid

Cat. No.: B1412049
CAS No.: 1227595-59-6
M. Wt: 284.03 g/mol
InChI Key: AHWLCGOEPWSIOW-UHFFFAOYSA-N
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Description

2-Bromo-5-(trifluoromethyl)pyridine-3-acetic acid is a chemical compound with the molecular formula C8H5BrF3NO2. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of bromine and trifluoromethyl groups in its structure makes it a valuable intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(trifluoromethyl)pyridine-3-acetic acid typically involves the bromination of 5-(trifluoromethyl)pyridine-3-acetic acid. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(trifluoromethyl)pyridine-3-acetic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding acids or ketones.

    Reduction Reactions: The trifluoromethyl group can be reduced to a methyl group under specific conditions.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.

Major Products

    Substitution: Formation of 2-substituted-5-(trifluoromethyl)pyridine-3-acetic acid derivatives.

    Oxidation: Formation of 2-bromo-5-(trifluoromethyl)pyridine-3-carboxylic acid.

    Reduction: Formation of 2-bromo-5-methylpyridine-3-acetic acid.

Scientific Research Applications

2-Bromo-5-(trifluoromethyl)pyridine-3-acetic acid is used in various scientific research applications, including:

    Chemistry: As a building block in the synthesis of complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: In the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological targets.

    Medicine: As an intermediate in the synthesis of potential drug candidates for the treatment of various diseases.

    Industry: In the production of specialty chemicals and materials with specific properties, such as fluorinated polymers and surfactants.

Mechanism of Action

The mechanism of action of 2-Bromo-5-(trifluoromethyl)pyridine-3-acetic acid involves its interaction with molecular targets such as enzymes and receptors. The bromine and trifluoromethyl groups enhance its binding affinity and specificity towards these targets. The compound can inhibit enzyme activity by forming covalent bonds with active site residues or modulate receptor function by altering their conformation.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-5-(trifluoromethyl)pyridine: Lacks the acetic acid moiety, making it less versatile in certain synthetic applications.

    2-Chloro-5-(trifluoromethyl)pyridine-3-acetic acid: Similar structure but with a chlorine atom instead of bromine, which can lead to different reactivity and biological activity.

    2-Iodo-5-(trifluoromethyl)pyridine-3-acetic acid: Contains an iodine atom, which can be more reactive in certain substitution reactions.

Uniqueness

2-Bromo-5-(trifluoromethyl)pyridine-3-acetic acid is unique due to the combination of bromine and trifluoromethyl groups, which confer distinct chemical and biological properties. Its ability to undergo a wide range of chemical reactions and its applications in various fields make it a valuable compound in scientific research and industrial processes.

Properties

IUPAC Name

2-[2-bromo-5-(trifluoromethyl)pyridin-3-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF3NO2/c9-7-4(2-6(14)15)1-5(3-13-7)8(10,11)12/h1,3H,2H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHWLCGOEPWSIOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1CC(=O)O)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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